N-(4-bromo-2-fluorophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound with the molecular formula C20H14BrFN4O3 and a molecular weight of approximately 457.26 g/mol. This compound is notable for its potential applications in medicinal chemistry and drug development due to its structural features that may interact with biological targets.
This compound can be sourced from various chemical suppliers and is classified as a pyrrolopyrimidine derivative. Pyrrolopyrimidines are known for their diverse biological activities, making them significant in pharmaceutical research. The compound's specific structure includes halogenated phenyl groups and dioxo functionalities, which may contribute to its reactivity and biological properties.
The synthesis of N-(4-bromo-2-fluorophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. While specific synthetic pathways for this compound are not extensively documented in the available literature, similar compounds in the pyrrolopyrimidine class can be synthesized using methods such as:
The precise conditions (temperature, solvents, catalysts) would depend on the chosen synthetic route and the reactivity of the intermediates involved.
The molecular structure of N-(4-bromo-2-fluorophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide can be represented using various chemical notation systems:
InChI=1S/C20H14BrFN4O3/c1-25-10-13(18(27)23-15-8-7-11(21)9-14(15)22)16-17(25)19(28)26(20(29)24-16)12-5-3-2-4-6-12/h2-10H
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)Br)F
These notations provide a clear representation of the compound's connectivity and stereochemistry.
N-(4-bromo-2-fluorophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide may participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize derivatives.
The physical properties of N-(4-bromo-2-fluorophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide include:
Chemical properties include:
These properties influence its handling during synthesis and application in research.
N-(4-bromo-2-fluorophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has potential applications in medicinal chemistry as a candidate for drug development targeting various diseases. Its structural characteristics suggest possible uses in:
Research into this compound could lead to new therapeutic agents with improved efficacy and selectivity against disease targets.
CAS No.: 29741-10-4
CAS No.: 10441-87-9
CAS No.: 73017-98-8
CAS No.:
CAS No.:
CAS No.: 33157-07-2